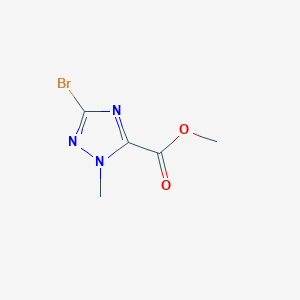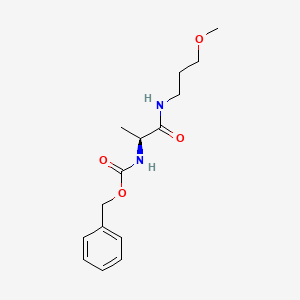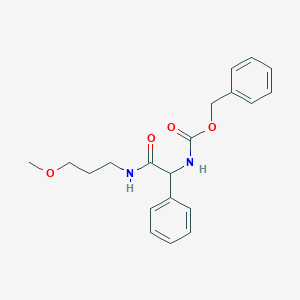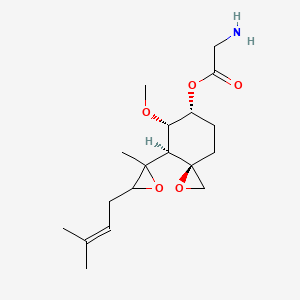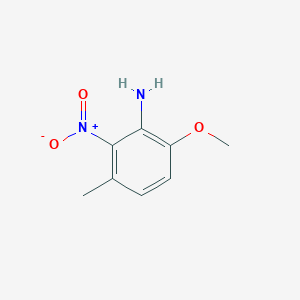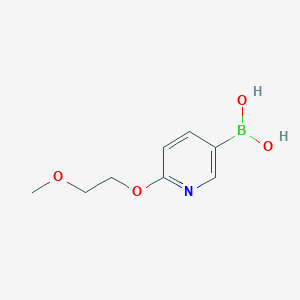
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a derivative of boronic acid, a type of organoboron compound. It is a versatile reagent used in a variety of organic synthesis applications. It is used in a range of industries, including pharmaceuticals, agrochemicals, and in the synthesis of natural products. It is also used in the synthesis of other organoboron compounds.
Wirkmechanismus
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a versatile reagent that can be used in a variety of organic synthesis applications. It acts as a nucleophile, reacting with electrophiles to form a covalent bond. It is also used as a reducing agent, which can be used to reduce other organic molecules.
Biochemische Und Physiologische Effekte
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a reagent used in organic synthesis and is not known to have any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in lab experiments include its high reactivity, its versatility, and its low cost. The main limitation of using this reagent is the need for an acid catalyst in the synthesis.
Zukünftige Richtungen
The use of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in organic synthesis is expected to continue to grow, as it is a versatile reagent with a range of applications. Further research is needed to investigate the potential of using this reagent in other applications, such as in the synthesis of polymers and other materials. Additionally, research is needed to investigate the potential of using this reagent in medicinal chemistry and agrochemistry. Furthermore, research is needed to investigate the potential of using this reagent in the synthesis of natural products, such as flavonoids and terpenoids. Finally, research is also needed to investigate the potential of using this reagent in the synthesis of other organoboron compounds.
Wissenschaftliche Forschungsanwendungen
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is used in a range of scientific research applications. It is used in the synthesis of various organoboron compounds, which are used in a range of applications, including medicinal chemistry and agrochemistry. It is also used in the synthesis of natural products, such as flavonoids and terpenoids. Furthermore, it is used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXBYSUNQGIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)


